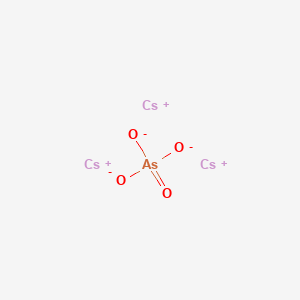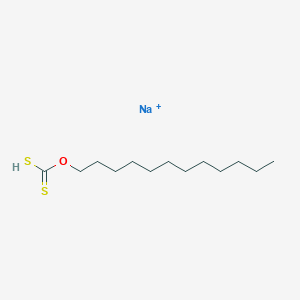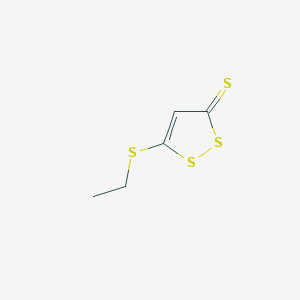
5-Ethylsulfanyldithiole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethylsulfanyldithiole-3-thione is a sulfur-containing heterocyclic compound. It belongs to the class of 1,2-dithiole-3-thiones, which are known for their diverse biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylsulfanyldithiole-3-thione typically involves the reaction of ethyl sulfide with carbon disulfide and a suitable base. One common method is the reaction of ethyl sulfide with carbon disulfide in the presence of sodium hydroxide, followed by cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethylsulfanyldithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Ethylsulfanyldithiole-3-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound has shown potential as an antioxidant and anti-inflammatory agent.
Medicine: It is being investigated for its potential use in treating diseases such as cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Ethylsulfanyldithiole-3-thione involves its ability to release hydrogen sulfide (H₂S), a gaseous signaling molecule. H₂S plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and anti-inflammatory responses. The compound interacts with molecular targets such as ion channels and enzymes, modulating their activity and leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dimethyl-1,2-dithiole-3-thione: Known for its antioxidant properties.
Anethole dithiolethione: Used as a chemopreventive agent.
S-Danshensu: Exhibits cardioprotective effects.
Uniqueness
5-Ethylsulfanyldithiole-3-thione is unique due to its specific ethylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other 1,2-dithiole-3-thiones. Its ability to release H₂S in a controlled manner makes it particularly valuable for research and therapeutic applications .
Propriétés
Numéro CAS |
74477-37-5 |
|---|---|
Formule moléculaire |
C5H6S4 |
Poids moléculaire |
194.4 g/mol |
Nom IUPAC |
5-ethylsulfanyldithiole-3-thione |
InChI |
InChI=1S/C5H6S4/c1-2-7-5-3-4(6)8-9-5/h3H,2H2,1H3 |
Clé InChI |
MGMQIQKCCHWZIG-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=CC(=S)SS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


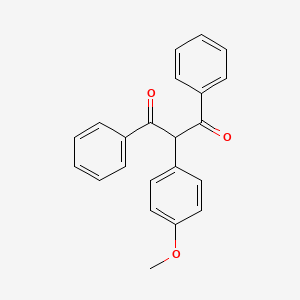
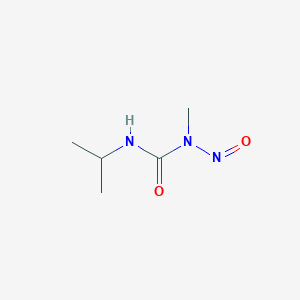
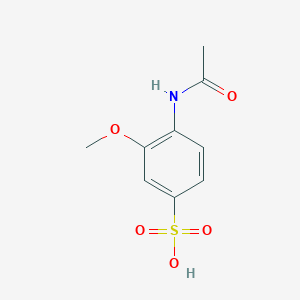
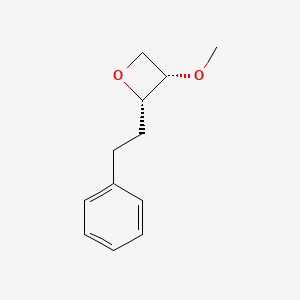
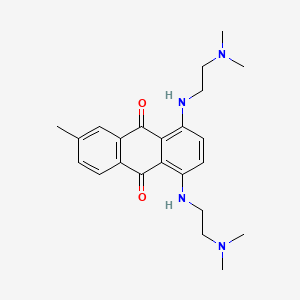
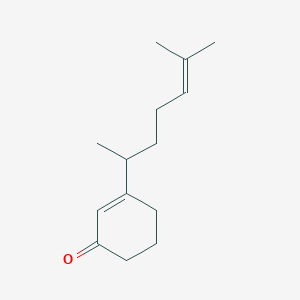
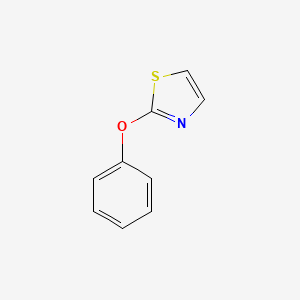
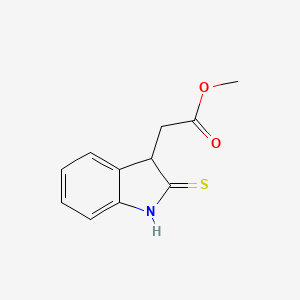
![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)
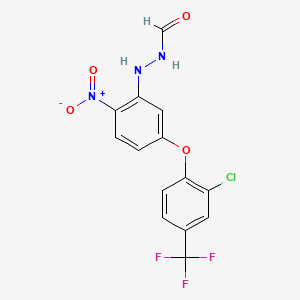
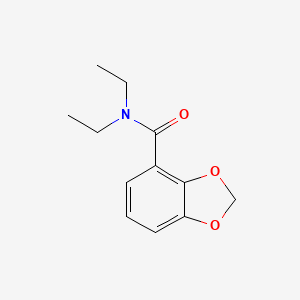
![Acetamide, N-[5-[(3-chloro-2-propenyl)(2-cyanoethyl)amino]-2-[(4-cyano-3-methyl-5-isothiazolyl)azo]phenyl]-](/img/structure/B14455692.png)
